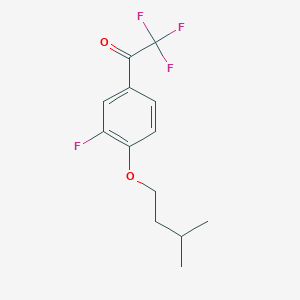

2,2,2-Trifluoro-1-(3-fluoro-4-(isopentyloxy)phenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-fluoro-4-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-4-3-9(7-10(11)14)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGWVJBWHPVHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-iso-pentoxyacetophenone and trifluoroacetic anhydride.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a base like cesium carbonate.

Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone involves large-scale reactors with precise control over reaction parameters. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or iso-pentoxy positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The fluoro and iso-pentoxy substituents contribute to its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Physical and Chemical Properties

Key Observations :

- Lipophilicity : The isopentyloxy group in the target compound enhances lipophilicity compared to methoxy (–OCH₃) or hydroxy (–OH) substituents, improving membrane permeability in biological systems .

- Electronic Effects : Electron-withdrawing groups (e.g., –F, –Cl) increase electrophilicity of the ketone, influencing reactivity in nucleophilic additions .

- Applications: Phenoxy and isopentyloxy derivatives are favored in polymer chemistry and agrochemicals, respectively, due to steric bulk and stability .

Functional Group Modifications

Table 2: Trifluoroacetophenone Derivatives with Heterocyclic Moieties

Key Observations :

Physicochemical Properties and Stability

Table 3: Melting Points and Stability

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-4-(isopentyloxy)phenyl)ethanone is a fluorinated organic compound with the molecular formula C13H14F4O. Its unique structure, characterized by multiple fluorine substitutions and an isopentyloxy group, enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.

The compound features a trifluoroacetyl group and a substituted phenyl ring. The presence of fluorine atoms significantly alters its chemical properties, contributing to its potential as a kinase inhibitor and other therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H14F4O |

| Molecular Weight | 278.24 g/mol |

| CAS Number | 1443349-26-5 |

| Boiling Point | Not specified |

| Purity | 97% |

Biological Activity

Research indicates that 2,2,2-Trifluoro-1-(3-fluoro-4-(isopentyloxy)phenyl)ethanone exhibits significant biological activity, particularly as a kinase inhibitor. Kinases play crucial roles in various signaling pathways related to cancer and other diseases.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro substituents enhance binding affinity and specificity, leading to desired biological effects.

Case Studies and Research Findings

- Kinase Inhibition : A study showed that this compound effectively inhibited specific kinases involved in cancer progression. The inhibition was assessed using high-throughput screening methods, demonstrating its potential in cancer therapeutics.

- Neuroprotective Effects : Another investigation explored its neuroprotective properties, revealing that it could improve cell survival rates in neurodegenerative models. For instance, in HepG2 cell lines treated with acetaminophen (APAP), the compound enhanced cell viability from 39.53% to between 45.53% and 53.44% at varying concentrations .

- Purinergic Receptor Modulation : Interaction studies indicated that the compound could modulate purinergic receptors implicated in neurological disorders, suggesting its potential application in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of 2,2,2-Trifluoro-1-(3-fluoro-4-(isopentyloxy)phenyl)ethanone can be compared to structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanone | Similar phenolic structure but lacks trifluoromethyl groups | Less lipophilic due to fewer fluorine atoms |

| 2,2-Difluoro-1-(3-fluoro-5-(isobutyloxy)phenyl)ethanone | Similar acyl group but with two fluorine atoms | Potentially different reactivity due to lower fluorination |

| 4-Fluorophenyl trifluoromethyl ketone | Simple trifluoromethyl ketone without complex substituent | More straightforward synthesis but less biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.